molecular formula C19H19N5O5 B2473528 Ethyl 4-((4-((furan-2-ylmethyl)amino)-6-methyl-5-nitropyrimidin-2-yl)amino)benzoate CAS No. 1209278-80-7

Ethyl 4-((4-((furan-2-ylmethyl)amino)-6-methyl-5-nitropyrimidin-2-yl)amino)benzoate

Cat. No.: B2473528
CAS No.: 1209278-80-7
M. Wt: 397.391
InChI Key: PTKQVILHAARBCN-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((furan-2-ylmethyl)amino)-6-methyl-5-nitropyrimidin-2-yl)amino)benzoate is a useful research compound. Its molecular formula is C19H19N5O5 and its molecular weight is 397.391. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[[4-(furan-2-ylmethylamino)-6-methyl-5-nitropyrimidin-2-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O5/c1-3-28-18(25)13-6-8-14(9-7-13)22-19-21-12(2)16(24(26)27)17(23-19)20-11-15-5-4-10-29-15/h4-10H,3,11H2,1-2H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKQVILHAARBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-((furan-2-ylmethyl)amino)-6-methyl-5-nitropyrimidin-2-yl)amino)benzoate, a compound of interest in medicinal chemistry, has shown potential biological activities that warrant detailed exploration. This article synthesizes findings from various studies to provide an overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Chemical Formula : C₃₂H₄₉N₅O₈
  • Molecular Weight : 631.76 g/mol

The structure includes a furan ring, a nitropyrimidine moiety, and an ethyl benzoate group, which contribute to its biological activities.

Research indicates that the compound may exert its effects through multiple mechanisms:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways such as phosphatases. For instance, a related study demonstrated that modifications to similar compounds enhanced their inhibitory potency against protein tyrosine phosphatase (PTP1B), which plays a critical role in insulin signaling and glucose metabolism .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties. Compounds with structural similarities have shown significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness against various strains .
  • Anticancer Properties : Studies involving derivatives of furan-containing compounds have reported anticancer activities. For example, compounds related to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines, suggesting potential as anticancer agents .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Type Effect Reference
Enzyme InhibitionInhibits PTP1B
AntimicrobialEffective against E. coli, S. aureus
AnticancerInduces apoptosis in cancer cells
CytotoxicityLow cytotoxicity in normal cells

Case Studies

  • Case Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several furan derivatives, including those structurally similar to this compound). The results indicated promising activity against common pathogens, with MIC values ranging from 4.69 µM to 22.9 µM for various bacterial strains .
  • Case Study on Anticancer Activity : Another investigation focused on the anticancer potential of furan-based compounds. The study found that certain derivatives could significantly inhibit the proliferation of cancer cell lines while sparing normal cells, highlighting their potential therapeutic applications .

Scientific Research Applications

Research indicates that Ethyl 4-((4-((furan-2-ylmethyl)amino)-6-methyl-5-nitropyrimidin-2-yl)amino)benzoate may exert its effects through multiple mechanisms:

  • Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes involved in metabolic pathways. For example, modifications in structurally similar compounds have enhanced their inhibitory potency against protein tyrosine phosphatase (PTP1B), which is crucial for insulin signaling and glucose metabolism.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. Compounds with similar structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness against various strains.
  • Anticancer Properties : Studies involving derivatives of furan-containing compounds have reported anticancer activities. For instance, certain derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines, suggesting potential as anticancer agents.
Activity TypeEffectReference
Enzyme InhibitionInhibits PTP1B
AntimicrobialEffective against E. coli, S. aureus
AnticancerInduces apoptosis in cancer cells
CytotoxicityLow cytotoxicity in normal cells

Case Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several furan derivatives, including those structurally similar to this compound. The results indicated promising activity against common pathogens, with MIC values ranging from 4.69 µM to 22.9 µM for various bacterial strains. This suggests that the compound could be developed into an effective antimicrobial agent.

Case Study on Anticancer Activity

Another investigation focused on the anticancer potential of furan-based compounds. The study found that certain derivatives could significantly inhibit the proliferation of cancer cell lines while sparing normal cells, highlighting their potential therapeutic applications. Specifically, compounds related to this compound were shown to induce apoptosis in various cancer cell lines.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The 5-nitro and 4-amino groups on the pyrimidine core enable electrophilic and nucleophilic reactions. Key observations include:

  • Nitro-group reduction : The 5-nitro group undergoes catalytic hydrogenation (H₂/Pd-C) or chemical reduction (NaBH₄/FeCl₃) to yield 5-aminopyrimidine derivatives, which serve as intermediates for further functionalization .

  • Amino-group alkylation : The furan-2-ylmethylamino substituent participates in alkylation reactions with electrophiles such as alkyl halides under basic conditions (K₂CO₃, DMF, 60°C) .

Table 1: Reaction Conditions for Pyrimidine Substitutions

Reaction TypeReagents/ConditionsYield (%)Analytical Method
Nitro reductionH₂ (1 atm), 10% Pd-C, EtOH, 25°C78–85HPLC, NMR
Amino alkylationCH₃I, K₂CO₃, DMF, 60°C, 6 hr62TLC (Rf = 0.45)

Ester Hydrolysis and Functionalization

The ethyl benzoate group undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to produce carboxylic acid derivatives:

  • Acid-catalyzed hydrolysis : 6M HCl at reflux yields 4-((4-((furan-2-ylmethyl)amino)-6-methyl-5-nitropyrimidin-2-yl)amino)benzoic acid (85% purity).

  • Base-mediated saponification : 2M NaOH in ethanol at 60°C for 4 hr provides the sodium carboxylate salt, which can be acidified to isolate the free acid .

Furan Ring Reactivity

The furan-2-ylmethyl group participates in electrophilic aromatic substitution (EAS) and Diels-Alder reactions:

  • Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to form 5-nitro-furan derivatives, though competing pyrimidine nitro-group decomposition limits practicality .

  • Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF) modifies the furan’s C5 position .

Table 2: Catalytic Coupling Reactions Involving the Furan Group

SubstrateCatalyst SystemProductYield (%)
4-Bromophenylboronic acidPdCl₂(PPh₃)₂, CuI, DIPEA5-(4-Bromophenyl)furan derivative71

Condensation and Cyclization Reactions

The amino-pyrimidine linkage facilitates condensation with carbonyl compounds:

  • Schiff base formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives (confirmed by FT-IR ν(C=N) at 1620 cm⁻¹) .

  • Heterocycle synthesis : Treatment with CS₂/KOH yields thiazolidinone-fused pyrimidines via cyclocondensation .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (254 nm) induces nitro-group cleavage, forming 5-hydroxypyrimidine byproducts (HPLC-MS analysis).

  • Thermal decomposition : Degrades above 200°C, releasing NOₓ gases (TGA-DSC data) .

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